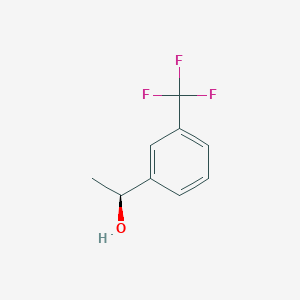

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Description

BenchChem offers high-quality (S)-1-(3-(Trifluoromethyl)phenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3-(Trifluoromethyl)phenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXCOKNHXMBQC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (S)-1-(3-(Trifluoromethyl)phenyl)ethanol: Synthesis, Properties, and Pharmaceutical Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Within this context, chiral alcohols bearing the trifluoromethyl moiety have emerged as critical building blocks for a variety of therapeutics. This guide provides an in-depth technical overview of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, a key chiral intermediate whose stereospecific synthesis is paramount to the production of several important pharmaceutical agents. We will explore its fundamental properties, delve into state-of-the-art synthetic methodologies with a focus on biocatalysis, and illuminate its role in the development of neurokinin-1 (NK-1) receptor antagonists.

Core Compound Identification and Properties

Nomenclature and CAS Number

-

Systematic Name: (1S)-1-[3-(Trifluoromethyl)phenyl]ethanol

-

CAS Number: 96789-80-9[1]

-

Molecular Formula: C₉H₉F₃O[1]

-

Molecular Weight: 190.16 g/mol [1]

Synonyms

The compound is also known by several other names in the literature and commercial catalogues:

-

S-MTF-PEL

-

(S)-(-)-1-(m-Trifluoromethylphenyl)ethanol

-

(αS)-α-Methyl-3-(trifluoromethyl)-benzenemethanol

-

(1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-ol[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is essential for its effective use in synthesis and for process optimization.

| Property | Value | Source |

| Physical State | Liquid | SynQuest Labs[2] |

| Boiling Point | 207 °C | Fluoromart[1] |

| Density | 1.234 g/cm³ | Fluoromart[1] |

| Flash Point | 96 °C | Fluoromart[1] |

| Storage Temperature | 2-8 °C | Fluoromart[1] |

Synthesis of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol: A Focus on Asymmetric Bioreduction

The synthesis of enantiomerically pure (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is most efficiently achieved through the asymmetric reduction of its prochiral ketone precursor, 3'-(trifluoromethyl)acetophenone. While chemical methods involving metal catalysts exist, biocatalytic approaches using whole-cell systems or isolated enzymes offer significant advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact.

The Biocatalytic Rationale: Harnessing Carbonyl Reductase

The core of the biocatalytic strategy lies in the use of a carbonyl reductase enzyme. These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyze the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the ketone. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol with high fidelity.

The mechanism involves the precise positioning of the substrate within the active site. Key amino acid residues, such as serine and tyrosine, stabilize the carbonyl group and donate a proton to the carbonyl oxygen as the hydride is delivered from NADPH, facilitating the reduction.

Caption: Generalized workflow for the biocatalytic reduction of 3'-(trifluoromethyl)acetophenone.

Experimental Protocol: Whole-Cell Bioreduction Using Recombinant E. coli

This protocol is adapted from a highly effective method for producing the (R)-enantiomer, which can be applied to produce the (S)-enantiomer by selecting a biocatalyst with the appropriate stereoselectivity.[3][4] The use of recombinant E. coli overexpressing a specific carbonyl reductase is a common and scalable approach.

2.2.1. Materials and Reagents

-

Recombinant E. coli cells expressing a suitable (S)-selective carbonyl reductase

-

3'-(Trifluoromethyl)acetophenone (substrate)

-

Glucose (co-substrate for cofactor regeneration)

-

Phosphate buffer solution (PBS), pH 7.0

-

Ethyl acetate (for extraction)

-

Erlenmeyer flasks

-

Shaking incubator

2.2.2. Step-by-Step Methodology

-

Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with PBS to obtain a dense cell paste (wet cells).

-

Reaction Setup: In a 50 mL Erlenmeyer flask, prepare the reaction mixture containing:

-

A defined concentration of 3'-(trifluoromethyl)acetophenone (e.g., up to 200 mM).

-

A specific amount of wet E. coli cells (e.g., 12.6 g dry cell weight equivalent per liter).[4]

-

Glucose as a co-substrate to facilitate the in-situ regeneration of the NADPH cofactor.

-

PBS (pH 7.0) to bring the mixture to the final volume.

-

-

Incubation: Place the flask in a shaking incubator at 30 °C with agitation (e.g., 200 rpm) for a specified duration (e.g., 18 hours).[3][4]

-

Reaction Monitoring and Work-up: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Extraction: Once the reaction is complete, extract the product from the aqueous mixture. Add an equal volume of ethyl acetate to the reaction flask, vortex thoroughly, and separate the organic layer. Repeat the extraction twice to ensure complete recovery of the product.[3]

-

Analysis and Purification: Combine the organic extracts. The enantiomeric excess (ee) and yield can be determined by chiral GC or HPLC analysis. The product can be purified from the solvent by evaporation, followed by further purification techniques like column chromatography if necessary.

Causality and Optimization: The Role of Medium Engineering

A significant challenge in whole-cell biocatalysis is the often low aqueous solubility of hydrophobic substrates like 3'-(trifluoromethyl)acetophenone. This can lead to substrate inhibition and low reaction rates. "Medium engineering" provides a powerful solution to overcome these limitations.

-

Use of Surfactants: Adding a surfactant like Tween-20 can increase the substrate's solubility by forming micelles, effectively creating a reservoir of the substrate in the aqueous phase. This has been shown to boost bioreduction by increasing the substrate concentration without causing cellular toxicity.[3]

-

Natural Deep Eutectic Solvents (NADES): The introduction of a NADES, such as a mixture of choline chloride and lysine, can further enhance biocatalytic efficiency.[3] NADES are non-toxic, biodegradable solvents that can improve substrate solubility and, in some cases, enhance enzyme stability and activity.

The combination of surfactants and NADES has been shown to dramatically improve product yields, achieving up to 91.5% yield at a high substrate concentration of 200 mM, with an enantiomeric excess greater than 99.9%.[4]

| Synthetic Method | Catalyst/Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |

| Chemical Reduction | [Mn(CO)₂(1)]Br | 0.5 mM | 99% | 97% | Passera and Mezzetti (2020)[3] |

| Whole-Cell Bioreduction | Kluyveromyces thermotolerans | 10 mM | Quantitative | >99% | Xu et al. (2012)[3] |

| Optimized Whole-Cell Bioreduction | Recombinant E. coli with Tween-20/NADES | 200 mM | 91.5% | >99.9% | Zhuang et al. (2021)[3][4] |

Application in Drug Development: A Key Intermediate for NK-1 Receptor Antagonists

The primary and most significant application of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is as a crucial chiral building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists. The most prominent example is Aprepitant , a drug used to prevent chemotherapy-induced nausea and vomiting.

The synthesis of Aprepitant requires the specific (S)-enantiomer of the alcohol to construct the correct stereochemistry of the final drug molecule. The chiral center of the alcohol is incorporated into the morpholine ring structure of Aprepitant, and its correct configuration is essential for the drug's binding affinity and antagonist activity at the NK-1 receptor.[5]

Sources

- 1. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol

Introduction: The Significance of a Chiral Building Block

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol, with the chemical formula C₉H₉F₃O and a molecular weight of 190.16 g/mol , is a critical chiral intermediate in modern pharmaceutical synthesis.[1] Its stereospecific structure is a key component in the synthesis of advanced neuroprotective agents and other complex therapeutic molecules.[2] The presence of the trifluoromethyl (-CF₃) group significantly influences the molecule's electronic properties and metabolic stability, making it a valuable moiety in drug design.

For researchers in drug development and process chemistry, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth overview of the core spectroscopic techniques used to characterize and validate (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, offering not just the data, but the scientific rationale behind the spectral interpretations. This document is designed to serve as a practical reference for scientists, enabling robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol. The analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides a complete picture of the atomic connectivity and chemical environment. The data presented here is derived from the characterization of the (R)-enantiomer, which is spectroscopically identical to the (S)-enantiomer in a standard achiral solvent like CDCl₃.[2]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a direct map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the trifluoromethyl group and the aromatic ring creates a distinct and predictable pattern of chemical shifts and couplings.

Table 1: ¹H NMR Spectroscopic Data for 1-(3-(Trifluoromethyl)phenyl)ethanol in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| 7.64 | s | - | 1H | Ar-H (H-2) | Positioned between the -CF₃ and -CH(OH)CH₃ groups, this proton is strongly deshielded and appears as a singlet due to minimal coupling with adjacent aromatic protons. |

| 7.55 | d | 7.7 | 1H | Ar-H (H-6) | Ortho to the -CF₃ group, this proton is deshielded and split into a doublet by the adjacent H-5. |

| 7.48 | d | 7.8 | 1H | Ar-H (H-4) | Para to the -CF₃ group, this proton is also deshielded and split into a doublet by H-5. |

| 7.41 | t | 7.8 | 1H | Ar-H (H-5) | Coupled to both H-4 and H-6, this proton appears as a triplet. |

| 4.97 | q | 6.5 | 1H | CH(OH) | The benzylic proton is deshielded by the adjacent oxygen and aromatic ring. It is split into a quartet by the three protons of the methyl group. |

| 1.85 | s | - | 1H | -OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and sample purity (e.g., water content). Exchange with trace acid or water often decouples it from the benzylic CH. |

| 1.50 | d | 6.5 | 3H | -CH₃ | The methyl protons are coupled to the single benzylic proton, resulting in a doublet. |

Diagram 1: Key ¹H-¹H Couplings

Caption: Visualization of proton coupling in (S)-1-(3-(Trifluoromethyl)phenyl)ethanol.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. A key feature is the coupling between the carbon atoms and the fluorine atoms of the -CF₃ group, which provides definitive confirmation of its presence and location.

Table 2: ¹³C NMR Spectroscopic Data for 1-(3-(Trifluoromethyl)phenyl)ethanol in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | 146.8 | s | - | C-1 | The ipso-carbon attached to the ethanol substituent, deshielded by the aromatic system. | | 130.8 | q | ³J(C-F) = 32.1 | C-3 | The ipso-carbon directly bonded to the -CF₃ group. Its signal is split into a quartet by the three fluorine atoms. | | 129.0 | s | - | C-5 | Aromatic CH carbon, typical chemical shift. | | 128.8 | s | - | C-6 | Aromatic CH carbon, slightly deshielded by the meta -CF₃ group. | | 124.2 | q | ¹J(C-F) = 272.4 | -CF₃ | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the fluorine atoms, resulting in a characteristic quartet. | | 124.0 | q | ⁴J(C-F) = 3.8 | C-4 | Aromatic CH carbon, shows a small long-range coupling to the fluorine atoms. | | 122.3 | q | ⁴J(C-F) = 3.8 | C-2 | Aromatic CH carbon, shows a small long-range coupling to the fluorine atoms. | | 70.1 | s | - | -CH(OH) | The carbinol carbon is significantly deshielded by the attached oxygen atom. | | 25.3 | s | - | -CH₃ | The aliphatic methyl carbon appears in the expected upfield region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.

-

-

Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the central peak of the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For an alcohol like (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, the spectrum is dominated by characteristic vibrations of the hydroxyl and trifluoromethyl groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3050 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| ~2980 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1610, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1325 | Strong | C-F Stretch (sym) | Trifluoromethyl (-CF₃) |

| ~1160, ~1120 | Strong | C-F Stretch (asym) | Trifluoromethyl (-CF₃) |

| ~1070 | Strong | C-O Stretch | Secondary Alcohol (C-OH) |

Causality and Interpretation:

-

The O-H Stretch: The most prominent feature is the broad, strong absorption around 3350 cm⁻¹.[3] Its breadth is a direct result of intermolecular hydrogen bonding between alcohol molecules, which creates a range of vibrational energies.[3]

-

The C-F Stretches: The trifluoromethyl group produces exceptionally strong and sharp absorbances in the 1350-1100 cm⁻¹ region due to the high polarity of the C-F bond. These intense peaks are a definitive marker for the presence of the -CF₃ group.

-

The C-O Stretch: A strong band around 1070 cm⁻¹ is characteristic of the C-O stretching vibration in a secondary benzylic alcohol.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The software automatically performs a background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which helps confirm the molecular structure. Electron Ionization (EI) is a common technique for this analysis.

Molecular Ion: The molecular ion peak [M]⁺• is expected at a mass-to-charge ratio (m/z) of 190, corresponding to the molecular weight of C₉H₉F₃O.[5]

Table 4: Major Fragmentation Ions in EI-MS

| m/z | Proposed Fragment | Formula | Mechanism |

| 190 | [M]⁺• | [C₉H₉F₃O]⁺• | Molecular Ion |

| 175 | [M - CH₃]⁺ | [C₈H₆F₃O]⁺ | α-cleavage |

| 172 | [M - H₂O]⁺• | [C₉H₇F₃]⁺• | Dehydration |

| 145 | [M - CH₃ - H₂O]⁺ | [C₈H₄F₃]⁺ | Sequential loss |

| 121 | [C₇H₆O]⁺ | Loss of CF₃ | Cleavage of Ar-CF₃ bond |

| 107 | [C₇H₇O]⁺ | Loss of CF₃ from [M-CH₃]⁺ | Rearrangement and loss |

Fragmentation Pathway Rationale: Benzylic alcohols exhibit characteristic fragmentation pathways.[6]

-

α-Cleavage: The most favorable cleavage occurs at the bond between the benzylic carbon and the methyl group. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-stabilized oxonium ion at m/z 175. This is often the base peak.[7]

-

Dehydration: The molecular ion can readily lose a molecule of water (H₂O, 18 Da), a common fragmentation for alcohols, leading to a peak at m/z 172.[6]

-

Loss of Trifluoromethyl Group: Cleavage of the aromatic C-CF₃ bond can occur, though it is less common as a primary fragmentation.

Diagram 2: Primary Fragmentation Pathways in EI-MS

Caption: Key fragmentation routes for 1-(3-(trifluoromethyl)phenyl)ethanol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

-

GC Method:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The structural identity and integrity of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol can be unequivocally established through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed atomic map, with the C-F coupling in the ¹³C spectrum serving as a particularly definitive marker. FTIR offers rapid confirmation of the essential hydroxyl and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint consistent with the benzylic alcohol structure. Together, these methods form a robust analytical workflow for the comprehensive characterization of this vital pharmaceutical intermediate.

References

-

PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Xiong, Y., Shen, T., Wang, Y., Zheng, P., & Xu, Y. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 118. [Link][2]

-

Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link][3]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-35. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2024, September 30). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][6]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link][7]

Sources

- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, 1 g, CAS No. 127852-28-2 | Chiral Building Blocks and Auxiliaries | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. rsc.org [rsc.org]

- 5. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Identification of Differentially Expressed Hub Genes Associated With Immune Cell Recruitment in Claudin-Low Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of Chiral Fluoroalcohols: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, offering unparalleled control over a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Chiral fluoroalcohols, in particular, represent a critical class of building blocks, enabling the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth technical overview of the core methodologies for the asymmetric synthesis of chiral fluoroalcohols, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings and practical execution of key strategies, including the asymmetric reduction of fluorinated ketones, enantioselective addition to fluorinated aldehydes, and kinetic resolution of racemic fluoroalcohols, with a significant focus on both metal-catalyzed and biocatalytic approaches.

The Imperative of Chirality and Fluorine in Drug Discovery

Chirality is a fundamental consideration in pharmacology, as the enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental.[2][3] Consequently, the synthesis of enantiomerically pure compounds is a critical objective in drug development.[2][3] The introduction of fluorine atoms can further enhance a drug's pharmacological profile.[1] This has led to a surge in the development of synthetic methods for producing chiral, fluorinated molecules.[4]

This guide will explore the primary strategies for the stereocontrolled synthesis of chiral fluoroalcohols, providing both the theoretical framework and practical insights necessary for successful implementation in a research and development setting.

Asymmetric Reduction of Fluorinated Ketones: A Direct Path to Enantioenriched Fluoroalcohols

The most direct and widely employed method for synthesizing chiral fluoroalcohols is the asymmetric reduction of the corresponding prochiral fluorinated ketones. This approach can be broadly categorized into metal-catalyzed hydrogenations and biocatalytic reductions.

Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal complexes featuring chiral ligands are powerful tools for the enantioselective reduction of ketones. Among these, ruthenium-based catalysts, particularly those developed by Noyori and co-workers, have demonstrated exceptional efficiency and selectivity.[5][6]

Mechanism of Noyori Asymmetric Hydrogenation:

The reaction typically proceeds through a six-membered pericyclic transition state. The chiral ligand, often a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in conjunction with a diamine, coordinates to the ruthenium center, creating a chiral environment that dictates the facial selectivity of hydride delivery to the ketone.[6]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Trifluoromethyl Ketone using a Noyori-type Catalyst [7]

This protocol describes the reduction of a generic trifluoromethyl ketone to the corresponding chiral alcohol.

-

Materials:

-

Trifluoromethyl ketone (1.0 equiv)

-

RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %)

-

Sodium formate (5.0 equiv)

-

Methanol:Water (1:1 mixture, 1 M)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

-

Argon (Ar)

-

-

Procedure:

-

Combine the trifluoromethyl ketone (1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %) in an oven-dried microwave vial equipped with a magnetic stir bar.

-

Flush the vial with argon.

-

Add sodium formate (5.0 equiv) and the 1:1 methanol/water mixture (1 M).

-

Flush the vial with argon again, then seal it.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by automated flash chromatography.

-

Corey-Itsuno Reduction:

Another powerful method is the Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst (often referred to as the Corey-Bakshi-Shibata or CBS catalyst) and a stoichiometric borane source.[8][9][10][11] The catalyst coordinates with both the borane and the ketone, organizing the transition state for a highly enantioselective hydride transfer.[9][10] This method is particularly effective for ketones where the two substituents have a significant size difference.[11]

Biocatalytic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative to metal-based catalysis.[3] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, utilizing a cofactor such as NAD(P)H.[12]

Causality in Biocatalytic Reductions:

The high selectivity of KREDs stems from the intricate three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer of the substrate in a specific orientation for hydride transfer from the cofactor. For industrial applications, a co-factor regeneration system is often employed, such as using a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase.[12][13]

Experimental Protocol: Ketoreductase-Catalyzed Reduction of a Fluoroacetophenone [14]

This protocol is a general representation of a biocatalytic reduction.

-

Materials:

-

Fluoroacetophenone substrate

-

Ketoreductase (KRED)

-

NADP⁺ or NAD⁺

-

Glucose

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent (e.g., methyl tert-butyl ether - MTBE) for extraction

-

-

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered solution containing glucose and the NAD(P)⁺ cofactor.

-

Add the glucose dehydrogenase to initiate the cofactor regeneration system.

-

Dissolve the fluoroacetophenone substrate in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

-

Initiate the reaction by adding the ketoreductase.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction progress by techniques such as HPLC or GC.

-

Upon completion, extract the product with an organic solvent like MTBE.

-

Dry the organic phase over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purify the resulting chiral fluoroalcohol by column chromatography.

-

Kinetic Resolution of Racemic Fluoroalcohols

Kinetic resolution is a powerful technique for separating a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.[15] This leaves the unreacted enantiomer in high enantiomeric excess.

Enzymatic Kinetic Resolution (EKR)

Lipases are a class of enzymes widely used for the kinetic resolution of alcohols through enantioselective acylation or deacylation.[15] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly robust and versatile biocatalyst for these transformations.[15][16]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluoroalcohol [15][16]

This protocol describes the acylation of a racemic fluoroalcohol.

-

Materials:

-

Racemic fluoroalcohol (e.g., 1-phenylethanol as a model)

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., n-hexane)

-

Chiral HPLC column for analysis

-

-

Procedure:

-

Dissolve the racemic fluoroalcohol (e.g., 240 mM) in n-hexane in a sealed glass bioreactor.[16]

-

Add the acyl donor, vinyl acetate (e.g., 3:1 molar ratio to the alcohol).

-

Add the immobilized lipase (e.g., 11 mg/mL).[16]

-

Incubate the reaction at a specific temperature (e.g., 42 °C) with stirring for a set time (e.g., 75 minutes).[16]

-

Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester by chiral HPLC.

-

Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the acylated product.

-

Filter to remove the immobilized enzyme.

-

Separate the unreacted alcohol from the ester product by column chromatography.

-

Dynamic Kinetic Resolution (DKR)

A limitation of conventional kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by coupling the kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. This is often achieved by combining an enzyme with a metal catalyst that facilitates racemization.[17][18]

Enantioselective Addition to Fluorinated Aldehydes

The enantioselective addition of nucleophiles to fluorinated aldehydes provides another important route to chiral fluoroalcohols. This strategy is particularly useful for constructing carbon-carbon bonds and introducing further molecular complexity.

Organocatalytic Enantioselective α-Fluorination of Aldehydes:

A related and powerful approach involves the direct enantioselective α-fluorination of aldehydes using an organocatalyst, which can then be reduced to the corresponding chiral fluoroalcohol.[19][20][21] This method utilizes enamine catalysis, where a chiral amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate.[19][20][21] This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in a stereocontrolled manner.[19][20]

Mechanism of Enantioselective Addition of Organometallic Reagents:

The enantioselective addition of organometallic reagents (e.g., organolithiums, Grignard reagents, or allyl silanes) to aldehydes is often mediated by a chiral Lewis acid catalyst.[22][23] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, and the chiral ligand environment directs the nucleophilic attack of the organometallic reagent to one face of the aldehyde, leading to the formation of a specific enantiomer of the alcohol.[22]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy depends on several factors, including the specific structure of the target fluoroalcohol, the desired scale of the reaction, and considerations of cost and environmental impact.

| Methodology | Key Advantages | Common Limitations | Typical Enantioselectivity (ee) |

| Metal-Catalyzed Asymmetric Reduction | Broad substrate scope, high yields, well-established catalysts (e.g., Noyori's).[5][6] | Potential for heavy metal contamination, requires high-pressure hydrogen for some methods. | >95% |

| Biocatalytic Reduction (KREDs) | High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[3][12] | Substrate scope can be limited by enzyme specificity, requires cofactor regeneration.[12] | Often >99% |

| Enzymatic Kinetic Resolution (EKR) | Readily available and robust enzymes (e.g., lipases), mild conditions.[15] | Maximum 50% yield for one enantiomer, requires separation of product and unreacted starting material. | >99% for the unreacted enantiomer at ~50% conversion |

| Dynamic Kinetic Resolution (DKR) | Theoretical yield of up to 100% for one enantiomer.[17][18] | Requires compatible enzyme and racemization catalyst, optimization can be complex. | >99% |

| Enantioselective Addition to Aldehydes | Allows for C-C bond formation, building molecular complexity.[22] | May require stoichiometric chiral auxiliaries or expensive catalysts. | 90-99% |

Conclusion and Future Perspectives

The synthesis of chiral fluoroalcohols is a dynamic and evolving field, driven by the increasing demand for enantiomerically pure fluorinated compounds in the pharmaceutical and agrochemical industries. While metal-catalyzed asymmetric reduction remains a powerful and versatile tool, biocatalytic methods are gaining significant traction due to their high selectivity and green credentials. The development of novel enzymes with broader substrate scopes and improved stability will further enhance the utility of biocatalysis. Furthermore, the continued exploration of dynamic kinetic resolution and enantioselective addition reactions will provide even more sophisticated tools for the construction of complex chiral fluoroalcohols. As our understanding of the interplay between fluorine substitution and biological activity deepens, the demand for efficient and selective synthetic methodologies will undoubtedly continue to grow, making the strategies outlined in this guide of paramount importance for the future of drug discovery and development.

References

-

Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. Available at: [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

-

Zhang, X., et al. (2023). Dynamic kinetic resolution of α-F-β-ketone amides (esters) via Ir/f-diaphos-catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers. Available at: [Link]

-

(2025). Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. ACS Organic & Inorganic Au. Available at: [Link]

- (2025). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems.

- (2025). Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B. A Collaborative Experiment for Advanced Undergraduates.

-

Burchell-Reyes, K., & Paquin, J.-F. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry, 23, 4593-4615. Available at: [Link]

- (2025). Enantioselective Organocatalytic α-Fluorination of Aldehydes.

-

Hollmann, F., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]

-

(2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. Available at: [Link]

- (2018). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones.

-

Zhang, P., & Wolf, C. (2013). Catalytic enantioselective difluoroalkylation of aldehydes. Angewandte Chemie International Edition, 52(30), 7869-7873. Available at: [Link]

-

Macmillan Group. (2005). Enantioselective Organocatalytic R-Fluorination of Aldehydes. Retrieved from [Link]

- (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines.

-

Bozan, A., Songür, R., & Mehmetoğlu, Ü. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Turkish Journal of Chemistry, 44(5), 1352-1365. Available at: [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

- (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL).

-

(2001). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Available at: [Link]

-

ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]

- (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks.

-

(2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. PMC. Available at: [Link]

-

(2001). Dynamic kinetic resolution of alpha-hydroxy acid esters. PubMed. Available at: [Link]

- (2022).

-

(2003). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications. Available at: [Link]

-

Bozan, A., Songür, R., & Mehmetoğlu, Ü. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kineticresolution method using response surface methodology. Turkish Journal of Chemistry, 44(5), 1352-1365. Available at: [Link]

- (n.d.). Fluorine in drug discovery: Role, design and case studies.

- (n.d.).

- (n.d.).

- (2025). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor.

-

Beeson, T. D., & Macmillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. Available at: [Link]

- (n.d.). Chiral sulfide and selenide catalysts for asymmetric halocyclizations and related reactions. Organic & Biomolecular Chemistry.

- (2020). Science Journals — AAAS. Macmillan Group.

- (n.d.). Candida antarctica lipase B-catalyzed synthesis of polyesters: starting from ketones via a tandem BVO/ROP process. RSC Publishing.

- (2021, April 30).

-

(n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

- (n.d.).

- (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern Commons.

- (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews.

- (2011). Chiral gold(I)

- (2025). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates.

- (n.d.).

- (n.d.).

-

(n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. rroij.com [rroij.com]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 5. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 12. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "The production of enantiomerically pure 1-phenylethanol by enzymatic k" by AYŞE BOZAN, RAHİME SONGÜR et al. [journals.tubitak.gov.tr]

- 17. Dynamic kinetic resolution of α-F-β-ketone amides (esters) via Ir/f-diaphos-catalyzed asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. sioc.cas.cn [sioc.cas.cn]

- 19. researchgate.net [researchgate.net]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

- 21. Enantioselective organocatalytic alpha-fluorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

Pioneering Pathways: An In-depth Technical Guide to Early Synthetic Routes for Trifluoromethyl-Substituted Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Fluorine in Asymmetric Synthesis

The incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity have made it a privileged motif in the design of pharmaceuticals and advanced materials. The stereochemical orientation of these trifluoromethyl-containing moieties is often critical to their function, making the development of synthetic routes to enantiomerically pure trifluoromethyl-substituted chiral alcohols a paramount objective. This guide delves into the foundational, early synthetic strategies that paved the way for the sophisticated methods available today, focusing on the era preceding the widespread adoption of modern catalytic asymmetric techniques. We will explore the ingenuity and chemical principles that drove the initial successes in this challenging field, providing a deep understanding of the core methodologies that continue to inform contemporary synthetic design.

Part 1: Stoichiometric Chiral Reducing Agents - The Era of Hydride Masters

Long before the prevalence of catalytic methods, the primary approach to enantioselective synthesis relied on the use of stoichiometric amounts of chiral reagents. In the context of producing chiral trifluoromethylated alcohols, the asymmetric reduction of prochiral trifluoromethyl ketones was a key strategy. Among the most successful early reagents were chiral metal hydrides, with systems based on lithium aluminum hydride (LAH) modified with chiral ligands taking center stage.

BINAL-H: A Workhorse for Enantioselective Reductions

One of the most prominent and effective early chiral reducing agents was BINAL-H, a complex formed from lithium aluminum hydride, (R)- or (S)-1,1'-bi-2-naphthol (BINOL), and an alcohol such as ethanol.[1] The well-defined, rigid C₂-symmetric structure of the BINOL ligand created a highly organized chiral environment around the reactive hydride, enabling excellent facial discrimination of the prochiral ketone.

Causality Behind Experimental Choices: The choice of BINAL-H was driven by the need for a reagent with a predictable and high degree of stereoinduction. The BINOL ligand, with its axial chirality, provides a sterically demanding and electronically defined pocket that forces the trifluoromethyl ketone to adopt a specific orientation for hydride delivery. The bulky trifluoromethyl group and the other substituent on the ketone experience differential steric interactions with the chiral ligand, leading to a favored transition state for hydride attack on one of the ketone's enantiotopic faces.

Experimental Protocol: Asymmetric Reduction of a Trifluoromethyl Ketone with (S)-BINAL-H

Objective: To synthesize the (S)-enantiomer of a trifluoromethyl-substituted alcohol via the enantioselective reduction of the corresponding ketone using (S)-BINAL-H.

Materials:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Lithium aluminum hydride (LAH)

-

Ethanol (absolute)

-

Anhydrous tetrahydrofuran (THF)

-

Aryl or alkyl trifluoromethyl ketone

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Preparation of the (S)-BINAL-H Reagent:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve (S)-BINOL (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add a 1.0 M solution of LAH in THF (1.0 mL, 1.0 mmol) dropwise at room temperature.

-

After the addition is complete, add absolute ethanol (1.0 mmol) dropwise.

-

The resulting mixture is stirred at room temperature for 1 hour to ensure the complete formation of the (S)-BINAL-H reagent.

-

-

Asymmetric Reduction:

-

Cool the solution of the (S)-BINAL-H reagent to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve the trifluoromethyl ketone (1.0 mmol) in anhydrous THF (5 mL).

-

Add the solution of the trifluoromethyl ketone dropwise to the cold (S)-BINAL-H solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of methanol (2 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and then add water (5 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired chiral trifluoromethyl alcohol.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric ester followed by NMR analysis.

-

Chiral Boranes: An Alternative Approach

Another important class of early stoichiometric reducing agents were chiral boranes, derived from the hydroboration of chiral alkenes with borane (BH₃). Reagents like Alpine-Borane® (derived from α-pinene) and others based on chiral terpenes offered a different steric and electronic environment for the asymmetric reduction of ketones.

Trustworthiness of the Protocol: The reliability of these methods stems from the well-defined and rigid transition states formed between the chiral reagent and the ketone. The stereochemical outcome is highly predictable based on the steric bulk of the substituents on the ketone and the chiral ligand.

Part 2: Chiral Auxiliaries - Harnessing Diastereoselectivity

An alternative and powerful early strategy for accessing chiral trifluoromethyl alcohols involved the use of chiral auxiliaries. In this approach, a prochiral trifluoromethyl ketone is covalently attached to a chiral molecule (the auxiliary), creating a diastereomeric mixture. Subsequent diastereoselective addition of a nucleophile to the ketone, or reduction of the ketone, is directed by the chiral auxiliary. Finally, cleavage of the auxiliary yields the desired enantiomerically enriched alcohol.

Expertise & Experience: The selection of a suitable chiral auxiliary is critical and is based on its ability to effectively bias the stereochemical outcome of the reaction, its ease of attachment and removal, and its recyclability. Early examples often utilized readily available chiral molecules from the "chiral pool," such as amino acids and terpenes. For instance, attaching a trifluoromethyl ketoacid to a chiral alcohol, like (–)-8-phenylmenthol, forms a diastereomeric ester. The subsequent reduction of the ketone is then directed by the bulky chiral auxiliary.

Diagram: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

Sources

A-Technical Guide on (S)-1-(3-(Trifluoromethyl)phenyl)ethanol: A Keystone Chiral Synthon in Modern Pharmaceutical Development

Abstract

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol is a structurally precise, optically active secondary alcohol that has emerged as a cornerstone chiral synthon in asymmetric synthesis. Its value is anchored in its dual functionality: a stereodefined hydroxyl group that serves as a handle for subsequent stereospecific transformations, and a trifluoromethyl-substituted phenyl ring that imparts desirable pharmacological properties to target molecules. The trifluoromethyl (-CF3) group is a bioisostere of several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This technical guide provides an in-depth exploration of the synthesis, properties, and critical applications of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol, with a focus on its role in the development of neurokinin-1 (NK-1) receptor antagonists and other therapeutic agents. Methodologies for its enantioselective synthesis are detailed, alongside a discussion of the mechanistic principles that ensure high stereochemical fidelity.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of molecules that has profound implications in pharmacology.[3][4] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles due to their distinct interactions with the chiral environment of the human body, such as enzymes and receptors.[4] The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the necessity for enantiomerically pure pharmaceuticals.[5]

Modern drug development, therefore, heavily relies on asymmetric synthesis—the selective production of a single enantiomer.[6][7] Chiral synthons, or building blocks, are instrumental in this endeavor, providing a reliable and efficient means to introduce a desired stereocenter into a complex molecule. (S)-1-(3-(Trifluoromethyl)phenyl)ethanol has distinguished itself as a particularly valuable synthon. It is a key chiral intermediate in the synthesis of several pharmaceuticals, including the NK-1 receptor antagonist Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting.[8]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthon is paramount for its effective use in process development and scale-up.

Table 1: Physicochemical Properties of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C9H9F3O | [8] |

| Molecular Weight | 190.16 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 207 °C | [8] |

| Density | 1.234 g/cm³ | [8] |

| Flash Point | 96 °C | [8] |

| IUPAC Name | (1S)-1-[3-(trifluoromethyl)phenyl]ethanol | [10] |

| CAS Number | 96789-80-9 | [8] |

Safety and Handling: (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[11] It should be stored in a cool, well-ventilated area.[8]

Enantioselective Synthesis: The Gateway to Purity

The industrial viability of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol hinges on the ability to produce it with high enantiomeric excess (e.e.). The most common and efficient strategy is the asymmetric reduction of the prochiral ketone, 3'-(trifluoromethyl)acetophenone. This transformation can be achieved through both biocatalytic methods and transition-metal-catalyzed asymmetric transfer hydrogenation (ATH).

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation, pioneered by Noyori and Ikariya, is a powerful method for the enantioselective reduction of ketones.[12] This reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand, with isopropanol or a formic acid/triethylamine mixture serving as the hydrogen source.

Mechanism Insight: The efficacy of the Noyori-type catalyst lies in its "metal-ligand bifunctional" nature.[13] The reaction proceeds through a six-membered pericyclic transition state. The N-H proton of the chiral ligand protonates the ketone's carbonyl oxygen, while the ruthenium-hydride transfers a hydride to the carbonyl carbon. The stereochemistry of the chiral ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.

Caption: Workflow for Asymmetric Transfer Hydrogenation of 3'-(Trifluoromethyl)acetophenone.

Biocatalysis

Biocatalytic methods, utilizing whole-cell systems (e.g., Candida tropicalis, Leifsonia xyli) or isolated enzymes (carbonyl reductases), offer a green and highly selective alternative.[8][14][15] These biocatalysts can reduce 3'-(trifluoromethyl)acetophenone to the (S)-alcohol with excellent enantiomeric excess (>99% e.e.).[8][16]

Causality in Biocatalysis: The high stereoselectivity of enzymes stems from the precise three-dimensional arrangement of amino acids in the active site. The substrate, 3'-(trifluoromethyl)acetophenone, can only bind in a specific orientation that presents one of its prochiral faces to the enzyme's cofactor (typically NADPH or NADH) for hydride delivery. This lock-and-key mechanism ensures the formation of a single enantiomer.[17]

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established Noyori-type ATH procedures and should be adapted and optimized for specific laboratory conditions.

-

Inert Atmosphere: To a dried Schlenk flask under an argon atmosphere, add the chiral catalyst, for example, (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine-Ru(II)(p-cymene)Cl (0.01 mol eq.).

-

Solvent and Hydrogen Source: Add a degassed 5:2 mixture of formic acid and triethylamine (as the hydrogen source).

-

Substrate Addition: Add 3'-(trifluoromethyl)acetophenone (1.0 mol eq.).

-

Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure (S)-alcohol.

-

Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Applications in Pharmaceutical Synthesis

The utility of (S)-1-(3-(Trifluoromethyl)phenyl)ethanol is best demonstrated by its application as a key building block for complex, high-value molecules.

Synthesis of Aprepitant (NK-1 Receptor Antagonist)

Aprepitant is a selective neurokinin-1 (NK-1) receptor antagonist. The (S)-stereocenter of the 1-(3-(trifluoromethyl)phenyl)ethyl moiety is crucial for its biological activity. The synthesis starts with the (S)-alcohol, which is converted to a chiral amine. This amine is then elaborated through several steps to form the final morpholine-containing drug substance.

Caption: Simplified synthetic pathway from the chiral synthon to Aprepitant.

The key transformation is the conversion of the hydroxyl group to an amine with retention or inversion of configuration, depending on the chosen synthetic route. For example, a Mitsunobu reaction with an azide source followed by reduction will invert the stereocenter, so the (R)-alcohol would be the required starting material. Conversely, activation of the alcohol (e.g., as a mesylate) followed by SN2 displacement with azide also inverts the center. Careful planning of the synthetic sequence is therefore essential.

Other Potential Applications

The trifluoromethylphenyl ethanol scaffold is present in numerous biologically active compounds. Research indicates its utility in the synthesis of neuroprotective agents and other CNS-active molecules.[16] The combination of a defined stereocenter and the electron-withdrawing, lipophilic -CF3 group makes it an attractive fragment for medicinal chemists exploring structure-activity relationships (SAR) in various drug discovery programs.[1][18][19]

Conclusion

(S)-1-(3-(Trifluoromethyl)phenyl)ethanol exemplifies the power of chiral synthons in modern organic synthesis and drug development. Its value is derived from the convergence of stereochemical control and the strategic incorporation of fluorine to modulate molecular properties. Efficient and highly selective synthetic routes, particularly through asymmetric transfer hydrogenation and biocatalysis, have made this synthon readily accessible for both research and industrial-scale applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of keystone building blocks like (S)-1-(3-(Trifluoromethyl)phenyl)ethanol will only increase, enabling the development of safer and more effective medicines.

References

-

Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]

-

Jadhav, S. B., et al. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

-

Xiong, J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 121. Retrieved from [Link]

-

1-(3-(Trifluoromethyl)phenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved from [Link]

-

Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2013). American Pharmaceutical Review. Retrieved from [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979). Google Patents.

-

Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. Retrieved from [Link]

-

Asymmetric reduction of acetophenone by Synechocystis sp. PCC6803. (2018). ResearchGate. Retrieved from [Link]

-

Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. (n.d.). PharmaCompass. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. (2025). ACS Organic & Inorganic Au. Retrieved from [Link]

-

Asymmetric bioreduction of [3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. (2011). PubMed. Retrieved from [Link]

-

Clayden, J., et al. (2012). The Significance of Chirality in Drug Design and Development. Clinical and Translational Science, 5(3), 233-236. Retrieved from [Link]

-

(S)-1-[3,5-Bis (trifluoro Methyl) Phenyl]ethanol CAS 225920-05-8. (n.d.). bloever.com. Retrieved from [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). MDPI. Retrieved from [Link]

-

An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2015). Dalton Transactions. Retrieved from [Link]

-

Chiral Pharmacology: The Mirror Image of Drug Development. (2025). Chiralpedia. Retrieved from [Link]

-

Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (2020). Molecules, 25(21), 5195. Retrieved from [Link]

-

Asymmetric Bioreduction of 3,5-Bis(trifluoromethyl) Acetophenone to Its Corresponding Alcohol by Candida tropicalis. (2011). Chinese Journal of Chemical Engineering. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]

- 8. 96789-80-9 | (S)-1-[3-(TRIFLUOROMETHYL)PHENYL]ETHANOL [fluoromart.com]

- 9. 1-(3-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 136296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cjche.cip.com.cn [cjche.cip.com.cn]

- 16. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Physicochemical properties of fluorinated aromatic alcohols

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Aromatic Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into aromatic alcohols, such as phenols and benzyl alcohols, is a powerful and widely adopted strategy in modern drug discovery. This guide provides a comprehensive analysis of the profound impact of fluorination on the core physicochemical properties of these molecules. We will delve into the modulation of acidity (pKa), lipophilicity (logP), hydrogen bonding capacity, and metabolic stability. By understanding the underlying principles governing these changes, medicinal chemists can more effectively leverage fluorination to design drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This document also provides detailed, field-proven experimental protocols for the accurate determination of pKa and logP, ensuring a robust and reproducible approach to compound characterization.

Introduction: The Strategic Imperative of Fluorine in Drug Design

Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—make it a valuable tool in medicinal chemistry.[1] When incorporated into drug candidates, fluorine can significantly alter key molecular properties, leading to improved therapeutic outcomes.[2] Fluorinated aromatic alcohols, in particular, serve as critical building blocks and pharmacophores in a wide array of pharmaceuticals.[3] The strategic placement of fluorine on an aromatic ring bearing a hydroxyl group can fine-tune its electronic and steric characteristics, thereby influencing its interactions with biological targets and its overall disposition in the body. This guide will explore these influences in detail, providing both the theoretical framework and practical methodologies for their assessment.

Core Physicochemical Properties: A Deep Dive

Acidity (pKa): The Impact of Inductive Effects

The acidity of the hydroxyl group in aromatic alcohols is a critical determinant of their ionization state at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding. Fluorination has a pronounced and predictable effect on pKa.

Causality: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). When substituted onto an aromatic ring, it pulls electron density away from the ring and, consequently, from the attached hydroxyl group. This stabilizes the conjugate base (phenoxide or alkoxide ion) formed upon deprotonation, making the proton more easily dissociable and thus lowering the pKa (increasing the acidity).[4] The magnitude of this effect is dependent on the number and position of fluorine substituents relative to the hydroxyl group. For instance, the pKa of phenol is approximately 9.99, while the pKa of highly fluorinated phenols can be significantly lower.[5][6]

Caption: Inductive effect of fluorine on phenol acidity.

Quantitative Data: Acidity of Fluorinated Phenols

| Compound | pKa |

| Phenol | 9.99[5] |

| 4-Fluorophenol | 9.81 |

| 3-Fluorophenol | 9.28 |

| 2-Fluorophenol | 8.81 |

| 2,4,6-Trifluorophenol | 7.79 |

| Pentafluorophenol | 5.5 |

| Note: pKa values are approximate and can vary slightly with experimental conditions. Data compiled from various sources.[7][8] |

Lipophilicity (logP): A Predictor of Permeability

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine can modify a molecule's logP in ways that are not always intuitive. While single fluorine atoms or a trifluoromethyl group can increase lipophilicity, the overall effect depends on the molecular context.[1] Fluoro-arenes are generally more lipophilic due to the reduced polarizability of the C-F bond.[1]

Quantitative Data: Lipophilicity of Fluorinated Benzyl Alcohols

| Compound | logP (Calculated/Experimental) |

| Benzyl Alcohol | 1.10 |

| 2-Fluorobenzyl alcohol | 1.25 |

| 3-Fluorobenzyl alcohol | 1.30[9] |

| 4-Fluorobenzyl alcohol | 1.25 |

| Note: logP values can be determined experimentally or predicted using computational models. Experimental values are preferred for accuracy. |

Hydrogen Bonding: A Tale of Donors and Weak Acceptors

The hydroxyl group of an aromatic alcohol is a classic hydrogen bond donor. The introduction of fluorine adds a potential, albeit weak, hydrogen bond acceptor.[10]

-

As a Donor: The electron-withdrawing nature of fluorine increases the partial positive charge on the hydroxyl hydrogen, making the alcohol a stronger hydrogen bond donor. This can lead to more potent interactions with hydrogen bond acceptors in a receptor's active site.[11]

-

As an Acceptor: While highly electronegative, the fluorine atom in a C-F bond is a poor hydrogen bond acceptor compared to oxygen or nitrogen.[10] However, in certain contexts, particularly with strong donors, these interactions can contribute to binding affinity and conformational stability.[10]

-

Intramolecular H-Bonding: In ortho-fluorinated aromatic alcohols, an intramolecular hydrogen bond can form between the hydroxyl group and the adjacent fluorine. This interaction can influence the molecule's conformation and reduce its ability to engage in intermolecular hydrogen bonds, which can impact its physical properties and biological activity.[11]

Caption: Inter- and intramolecular hydrogen bonding in fluorinated aromatic alcohols.

Metabolic Stability: Blocking Sites of Oxidation

A major challenge in drug development is preventing rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes. Aromatic rings and benzylic positions are common sites of oxidative metabolism. Replacing a C-H bond with a much stronger C-F bond at a metabolically vulnerable position can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[12][13] This "metabolic blocking" is one of the most common and successful applications of fluorination in drug design.[13][14]

Spectroscopic Properties: The Power of ¹⁹F NMR

The fluorine-19 (¹⁹F) nucleus is ideal for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity.[15][16] This provides a powerful analytical handle for researchers.

-

High Sensitivity & No Background: ¹⁹F NMR is highly sensitive, and since endogenous fluorinated compounds are rare in biological systems, there is virtually no background signal.[15]

-

Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a wide range, making it possible to distinguish between fluorine atoms in very similar electronic environments.[17][18]

-

Structural Elucidation: ¹⁹F NMR is invaluable for confirming the structure and purity of synthesized compounds and for studying their interactions with proteins.[15]

Experimental Protocols: A Self-Validating Approach

Protocol for pKa Determination by Spectrophotometry

This protocol relies on the principle that the UV-Vis absorption spectrum of an ionizable compound changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the acidic and basic forms can be determined, allowing for the calculation of the pKa.[19]

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 7 to 11 for a fluorinated phenol). Phosphate or borate buffers are commonly used.[20] Accurately measure the pH of each buffer solution using a calibrated pH meter.[20]

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻² M) of the fluorinated aromatic alcohol in a suitable solvent like methanol or ethanol.[20]

-

Preparation of Analytical Samples: For each buffer solution, prepare a sample by diluting a small, precise volume of the stock solution into the buffer to a final concentration of ~10⁻⁴ M.[20] Also prepare two reference solutions: one in a highly acidic buffer (pH << pKa) to obtain the spectrum of the fully protonated species (HA), and one in a highly basic buffer (pH >> pKa) for the fully deprotonated species (A⁻).

-

Spectrophotometric Measurement: Record the full UV-Vis spectrum for each sample, including the acidic and basic references. Identify the wavelength (λ) where the difference in absorbance between the HA and A⁻ forms is maximal.

-

Data Acquisition: Measure the absorbance (A) of each buffered sample at the chosen wavelength (λ).

-

Calculation: The pKa is determined using the Henderson-Hasselbalch equation, where the ratio of the deprotonated to protonated form is calculated from the measured absorbances:

-

pKa = pH + log[(A_HA - A) / (A - A_A⁻)]

-

Where A_HA is the absorbance of the acidic form, A_A⁻ is the absorbance of the basic form, and A is the absorbance at a given pH.

-

-

Validation: Plot pH versus log[(A_HA - A) / (A - A_A⁻)]. The data should yield a straight line with a slope close to 1. The pKa is the pH at which the y-intercept is zero.[19]

Protocol for logP Determination by Reverse-Phase HPLC (RP-HPLC)

This method provides a rapid and reliable estimation of logP by correlating a compound's retention time on a nonpolar stationary phase with the known logP values of a set of standard compounds.[21][22]

Causality: In RP-HPLC, a nonpolar stationary phase (like C18) and a polar mobile phase are used. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. This retention is proportional to their lipophilicity.[23]